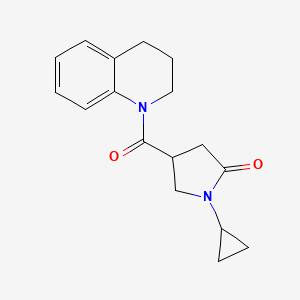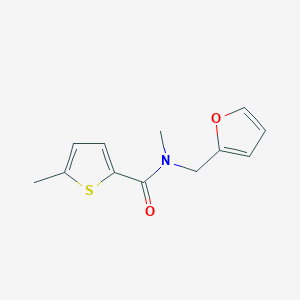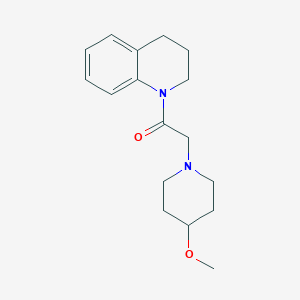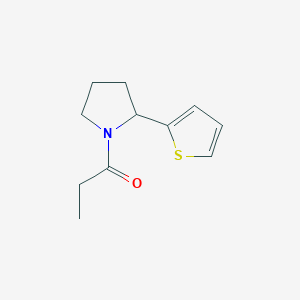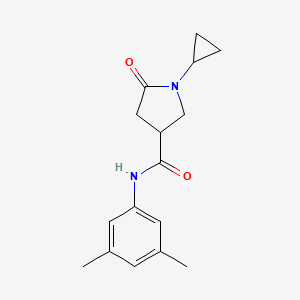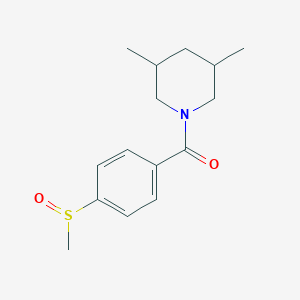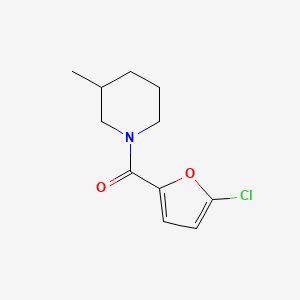
(5-Chlorofuran-2-yl)-(3-methylpiperidin-1-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(5-Chlorofuran-2-yl)-(3-methylpiperidin-1-yl)methanone, also known as 5-Cl-UR-144, is a synthetic cannabinoid that was first identified in 2009. It is a potent agonist of the CB1 receptor and has been found to have a high affinity for this receptor. Synthetic cannabinoids have become increasingly popular in recent years due to their ability to mimic the effects of cannabis, but with potentially greater potency and a wider range of effects. In
作用機序
The mechanism of action of (5-Chlorofuran-2-yl)-(3-methylpiperidin-1-yl)methanone involves its binding to the CB1 receptor, which is a G protein-coupled receptor that is primarily found in the central nervous system. Activation of this receptor by (5-Chlorofuran-2-yl)-(3-methylpiperidin-1-yl)methanone leads to the release of neurotransmitters such as dopamine and serotonin, which are responsible for the psychoactive effects of synthetic cannabinoids.
Biochemical and Physiological Effects:
The biochemical and physiological effects of (5-Chlorofuran-2-yl)-(3-methylpiperidin-1-yl)methanone are similar to those of other synthetic cannabinoids. These effects include altered perception, mood, and cognition, as well as increased heart rate and blood pressure. However, the specific effects of (5-Chlorofuran-2-yl)-(3-methylpiperidin-1-yl)methanone may differ from those of other synthetic cannabinoids due to its unique chemical structure.
実験室実験の利点と制限
One advantage of using (5-Chlorofuran-2-yl)-(3-methylpiperidin-1-yl)methanone in lab experiments is its high affinity for the CB1 receptor, which makes it a potent agonist and allows for the study of the effects of synthetic cannabinoids on this receptor. However, one limitation is that the effects of (5-Chlorofuran-2-yl)-(3-methylpiperidin-1-yl)methanone may differ from those of other synthetic cannabinoids due to its unique chemical structure, which could complicate the interpretation of results.
将来の方向性
There are several future directions for research on (5-Chlorofuran-2-yl)-(3-methylpiperidin-1-yl)methanone. One area of interest is the development of new synthetic cannabinoids that have different chemical structures and potentially different effects. Another area of interest is the study of the effects of synthetic cannabinoids on other receptors, such as the CB2 receptor, which could have implications for the treatment of various medical conditions. Additionally, more research is needed to understand the long-term effects of synthetic cannabinoids on the brain and body, as well as the potential risks associated with their use.
合成法
The synthesis of (5-Chlorofuran-2-yl)-(3-methylpiperidin-1-yl)methanone involves the reaction of 5-chlorofuran-2-carboxylic acid with 3-methylpiperidin-1-ylmethanone in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting product is then purified and characterized using various analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC).
科学的研究の応用
(5-Chlorofuran-2-yl)-(3-methylpiperidin-1-yl)methanone has been used in scientific research to study the effects of synthetic cannabinoids on the CB1 receptor. It has been found to have a high affinity for this receptor and to be a potent agonist, similar to other synthetic cannabinoids such as JWH-018 and AM-2201. Studies have also investigated the effects of (5-Chlorofuran-2-yl)-(3-methylpiperidin-1-yl)methanone on other receptors, such as the CB2 receptor, but it has been found to have a much lower affinity for this receptor.
特性
IUPAC Name |
(5-chlorofuran-2-yl)-(3-methylpiperidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClNO2/c1-8-3-2-6-13(7-8)11(14)9-4-5-10(12)15-9/h4-5,8H,2-3,6-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAMZSXCFQIERHM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)C(=O)C2=CC=C(O2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-(2,4-dimethylphenyl)-5-methylpyrazol-3-yl]acetamide](/img/structure/B7506194.png)
![N-[[2-(imidazol-1-ylmethyl)phenyl]methyl]-4-oxochromene-2-carboxamide](/img/structure/B7506199.png)

![2-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-1-piperidin-1-ylethanone](/img/structure/B7506210.png)
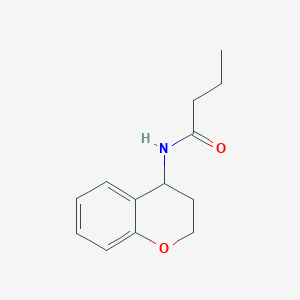
![N-[5-methyl-2-(4-methylphenyl)pyrazol-3-yl]oxane-4-carboxamide](/img/structure/B7506221.png)
